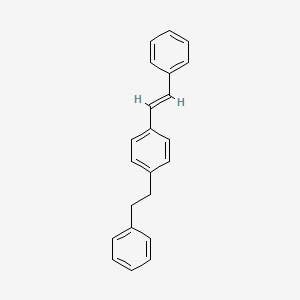

4-Phenethyl-trans-stilbene

Description

Overview of Stilbenoid Structural Diversity and Biosynthetic Pathways

Stilbenoids are a class of naturally occurring phenolic compounds characterized by a C6-C2-C6 backbone, which consists of two aromatic rings linked by an ethylene (B1197577) bridge. encyclopedia.pubresearchgate.net This fundamental structure, 1,2-diphenylethylene, gives rise to a wide array of derivatives through variations in the number and position of substituents on the aromatic rings. nih.govmdpi.com These substituents commonly include hydroxyl, methoxy (B1213986), glycosyl, and isopropyl groups, leading to a significant diversity of stilbenoid structures, from simple monomers to complex oligomers. nih.govmdpi.com

The biosynthesis of stilbenoids in plants primarily follows the phenylpropanoid pathway. nih.govnih.gov The process begins with the amino acid phenylalanine, which is converted to trans-cinnamic acid. encyclopedia.pub This is then hydroxylated to p-coumaric acid, which is subsequently activated to p-coumaroyl-CoA. encyclopedia.pub In a key step, stilbene (B7821643) synthase (STS) catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the foundational stilbenoid, resveratrol (B1683913) (trans-3,5,4′-trihydroxystilbene). encyclopedia.pubnih.gov From resveratrol, a multitude of other stilbenoids are generated through enzymatic modifications such as hydroxylation, methylation, and prenylation. encyclopedia.pub The diversity of these compounds is further expanded as some plants can utilize different starter molecules in the biosynthetic pathway. acs.org

Stilbenoids exist as either cis (Z) or trans (E) isomers, with the trans isomer generally being more stable. mdpi.com The structural variety extends to oligomeric forms, where multiple stilbene units are linked together, creating dimers, trimers, and even larger structures. nih.govmdpi.com This structural complexity contributes to the wide range of biological activities observed for this class of compounds. nih.govnih.gov

Rationale for Investigating 4-Phenethyl-trans-stilbene and Related Analogues

The investigation into this compound and its analogues is driven by the established biological significance of the broader stilbenoid class. Stilbenoids, including the well-studied resveratrol, are known for a wide spectrum of biological activities. nih.govnih.govisnff-jfb.com The core stilbene scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a versatile framework for the design of new therapeutic agents. nih.gov

The rationale for synthesizing and studying analogues like this compound stems from the desire to explore structure-activity relationships. By modifying the substituents on the phenyl rings, researchers can probe how these changes affect the compound's biological properties. The addition of a phenethyl group, as in this compound, introduces a significant structural modification compared to simpler, naturally occurring stilbenoids. This alteration can influence factors such as lipophilicity, steric hindrance, and electronic properties, which in turn can modulate biological activity.

Research into stilbene analogues aims to develop compounds with enhanced or more specific activities. nih.govnih.gov For instance, studies have shown that the placement of hydroxyl and methoxy groups can significantly impact the anti-inflammatory and other biological effects of stilbenes. nih.govmdpi.com The synthesis of novel derivatives allows for the systematic exploration of these structure-activity relationships, with the goal of identifying compounds with improved therapeutic potential. nih.govnih.gov The investigation of this compound is part of this broader effort to expand the chemical space of stilbenoids and to understand how structural modifications influence their biological function.

Historical Context of Stilbene Research in Organic Chemistry

The history of stilbene research in organic chemistry dates back to 1843, when the parent compound, stilbene, was discovered by the French chemist Auguste Laurent. wikipedia.org The name "stilbene" originates from the Greek word στίλβω (stilbo), meaning "I shine," a reference to the compound's lustrous appearance. wikipedia.org The first stilbenoid to be isolated from a natural source was resveratrol, extracted from white hellebore in 1940. benthamscience.comresearchgate.net

In the decades that followed, the field of stilbene chemistry expanded significantly, with the development of numerous synthetic methods for preparing stilbene and its derivatives. Classic methods include the Wittig reaction, the Perkin reaction, and the Heck reaction. researchgate.net The Mizoroki-Heck reaction, which couples an aryl halide with an alkene in the presence of a palladium catalyst, has become a particularly important tool for the synthesis of trans-stilbenes. wikipedia.orguliege.be

The discovery of the "French paradox" in the early 1990s—the observation of low rates of cardiovascular disease in a French population with a diet high in saturated fats—brought renewed attention to stilbenoids, particularly resveratrol, which is found in red wine. uliege.be This spurred a dramatic increase in research into the biological activities of stilbenes and the synthesis of novel analogues. mdpi.com The versatility of the stilbene scaffold has made it a subject of interest in various fields, including medicinal chemistry, materials science, and photochemistry, due to the photoisomerization properties of the central double bond. researchgate.netacs.org

Structure

3D Structure

Properties

Molecular Formula |

C22H20 |

|---|---|

Molecular Weight |

284.4 g/mol |

IUPAC Name |

1-[(E)-2-phenylethenyl]-4-(2-phenylethyl)benzene |

InChI |

InChI=1S/C22H20/c1-3-7-19(8-4-1)11-13-21-15-17-22(18-16-21)14-12-20-9-5-2-6-10-20/h1-11,13,15-18H,12,14H2/b13-11+ |

InChI Key |

VKIHNQGTZXZCPE-ACCUITESSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CCC2=CC=C(C=C2)/C=C/C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=C(C=C2)C=CC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Phenethyl Trans Stilbene and Its Analogues

Classical Olefination Approaches

Classical olefination methods have long been the foundation for stilbene (B7821643) synthesis. These reactions typically involve the coupling of two smaller fragments to form the characteristic double bond of the stilbene scaffold.

The Wittig reaction is a widely used method for forming alkenes from aldehydes or ketones and a phosphorus ylide, known as a Wittig reagent. wikipedia.orgtamu.edu This reaction is particularly valuable for synthesizing stilbene derivatives. nih.govwiley-vch.de The stereochemical outcome of the Wittig reaction, meaning the preference for the (E) or (Z) isomer, is influenced by the nature of the ylide. wikipedia.org

For the synthesis of (E)-stilbenes, stabilized ylides are typically employed. wikipedia.org These ylides, which contain an electron-withdrawing group attached to the carbanion, are more stable and tend to afford the thermodynamically more stable (E)-alkene with high selectivity. wikipedia.org Conversely, unstabilized ylides generally lead to the formation of (Z)-alkenes. wikipedia.org

A general representation of the Wittig reaction for stilbene synthesis is shown below:

Scheme 1: General Wittig Reaction for Stilbene Synthesis

This image depicts the general mechanism of the Wittig reaction, where a phosphorus ylide reacts with an aldehyde or ketone to form an alkene and triphenylphosphine (B44618) oxide.

Research has demonstrated the utility of the Wittig reaction in preparing various stilbene analogues. For instance, a study on the synthesis of hybrid stilbenes bearing a quinoline (B57606) moiety utilized a Wittig reaction between a quinoline-3-carbaldehyde and a benzyltriphenylphosphonium (B107652) salt. nih.gov This reaction yielded a mixture of cis and trans products, highlighting that stereocontrol can sometimes be challenging. nih.gov

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions instead of phosphonium (B103445) ylides. wiley-vch.deorganic-chemistry.orgalfa-chemistry.com A significant advantage of the HWE reaction is that it typically provides excellent (E)-selectivity in the synthesis of alkenes, making it a preferred method for preparing trans-stilbenes. wiley-vch.deorganic-chemistry.orgalfa-chemistry.com

The increased (E)-selectivity of the HWE reaction is attributed to the steric hindrance in the transition state leading to the formation of the oxaphosphetane intermediate. organic-chemistry.orgalfa-chemistry.com The reaction intermediates and the final products are influenced by steric approach control, favoring the formation of the trans-alkene. organic-chemistry.orgalfa-chemistry.com Furthermore, the dialkylphosphate byproduct of the HWE reaction is water-soluble, which simplifies the purification process compared to the triphenylphosphine oxide generated in the Wittig reaction. wiley-vch.dealfa-chemistry.com

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions for Stilbene Synthesis

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |

|---|---|---|

| Reagent | Phosphonium ylide | Phosphonate carbanion |

| Typical Stereoselectivity | Variable; (Z) with unstabilized ylides, (E) with stabilized ylides wikipedia.org | Excellent (E)-selectivity wiley-vch.deorganic-chemistry.orgalfa-chemistry.com |

| Byproduct | Triphenylphosphine oxide (often difficult to remove) wiley-vch.de | Dialkylphosphate salt (water-soluble, easily removed) wiley-vch.dealfa-chemistry.com |

| Reactivity of Carbanion | Less nucleophilic | More nucleophilic and basic wiley-vch.de |

The Perkin reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of the alkali salt of the acid, to produce an α,β-unsaturated aromatic acid. pharmacytimess.comslideshare.netbyjus.com This reaction can be adapted for the synthesis of stilbene derivatives. nih.govhandwiki.org For example, the condensation of an aromatic aldehyde with phenylacetic acid under Perkin conditions can yield carboxylic acid-substituted stilbenes. nih.gov Subsequent decarboxylation can then lead to the desired stilbene. nih.gov

One notable application of the Perkin reaction is in the laboratory synthesis of resveratrol (B1683913), a naturally occurring stilbenoid. pharmacytimess.comslideshare.netbyjus.com The reaction mechanism proceeds through the formation of a carbanion from the acid anhydride, which then attacks the carbonyl group of the aromatic aldehyde. slideshare.netbyjus.com

The McMurry reaction is a reductive coupling of two ketone or aldehyde molecules using a low-valent titanium reagent to form an alkene. nih.govwikipedia.org This reaction is a powerful tool for constructing the stilbene scaffold, particularly for the synthesis of symmetrical and sterically hindered stilbenes. wikipedia.orgresearchgate.net

The reaction proceeds in two main steps: the formation of a pinacolate (1,2-diolate) complex, followed by the deoxygenation of this intermediate to yield the alkene. wikipedia.org The driving force for the second step is the high oxophilicity of titanium. wikipedia.org

Table 2: Key Features of Classical Olefination Approaches for Stilbene Synthesis

| Reaction | Key Reactants | Primary Product | Stereoselectivity Control |

|---|---|---|---|

| Wittig Reaction | Aldehyde/Ketone + Phosphorus Ylide | Alkene | Dependent on ylide stability wikipedia.org |

| Horner-Wadsworth-Emmons | Aldehyde/Ketone + Phosphonate Carbanion | (E)-Alkene | Generally high (E)-selectivity wiley-vch.deorganic-chemistry.orgalfa-chemistry.com |

| Perkin Reaction | Aromatic Aldehyde + Acid Anhydride | α,β-Unsaturated Aromatic Acid | Leads to stilbene after further steps nih.gov |

| McMurry Coupling | Two Aldehyde/Ketone molecules | Alkene | Effective for symmetrical stilbenes wikipedia.org |

Transition Metal-Catalyzed Cross-Coupling Reactions

In addition to classical methods, transition metal-catalyzed cross-coupling reactions have become indispensable for the synthesis of stilbenes, offering high efficiency and functional group compatibility.

The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide (or triflate) with an alkene. nih.govnih.govresearchgate.netresearchgate.net This reaction is a versatile method for the synthesis of substituted alkenes, including stilbenes. nih.govwikipedia.org A typical Mizoroki-Heck reaction for stilbene synthesis involves the coupling of an aryl halide with styrene (B11656) or a related vinyl-aromatic compound. nih.govnih.gov

The catalytic cycle of the Mizoroki-Heck reaction generally involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by migratory insertion of the alkene into the palladium-aryl bond, and finally, β-hydride elimination to release the stilbene product and regenerate the palladium(0) catalyst. nih.gov

A significant advantage of the Mizoroki-Heck reaction is its ability to proceed under relatively mild conditions and tolerate a wide range of functional groups. nih.gov Furthermore, variations of the reaction have been developed, such as one-pot procedures that combine olefination with the Mizoroki-Heck reaction, further enhancing its synthetic utility. nih.gov For instance, an in-situ generation of the required alkene followed by a Mizoroki-Heck coupling with an aryl halide allows for the efficient synthesis of stilbenes. nih.govrsc.org

Suzuki-Miyaura Coupling in Stilbene Synthesis

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for its reliability and functional group tolerance in forming carbon-carbon bonds. libretexts.org This palladium-catalyzed reaction typically involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.org For the synthesis of stilbene derivatives, this commonly translates to reacting a vinylboronic acid with an aryl halide or an arylboronic acid with a vinyl halide. wiley-vch.deresearchgate.net

The catalytic cycle proceeds through three main steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.org A base is required to facilitate the transmetalation step. libretexts.org This method's versatility has been widely demonstrated in the synthesis of various fine chemicals and pharmaceuticals. researchgate.net The reaction generally proceeds under mild conditions, and the boronic acid by-products are often easily removed, simplifying purification. researchgate.net

Table 1: Key Features of Suzuki-Miyaura Coupling for Stilbene Synthesis

| Feature | Description |

|---|---|

| Reactants | Aryl/Vinyl Halide (or Triflate) + Aryl/Vinylboronic Acid (or Ester) |

| Catalyst | Palladium(0) complex (e.g., Pd(PPh₃)₄, Pd(OAc)₂) |

| Key Steps | Oxidative Addition, Transmetalation, Reductive Elimination libretexts.org |

| Advantages | Mild reaction conditions, high functional group tolerance, commercially available reagents, non-toxic boron by-products. researchgate.net |

| Stereoselectivity | The stereochemistry of the vinyl partner is typically retained, allowing for the synthesis of specific (E)- or (Z)-isomers. |

Stille and Negishi Coupling Strategies

Alongside the Suzuki reaction, the Stille and Negishi couplings are powerful palladium-catalyzed methods for constructing the stilbene core. uliege.benih.gov

The Stille coupling utilizes an organotin reagent (organostannane) to couple with an organic halide or triflate. wiley-vch.de The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wiley-vch.deresearchgate.net A key advantage is the stability and tolerance of organotin reagents to a wide range of functional groups. However, a significant drawback is the high toxicity of the organotin compounds and the difficulty in removing tin by-products from the reaction mixture. libretexts.org

The Negishi coupling employs an organozinc reagent, which is coupled with an organic halide or triflate. wiley-vch.denih.gov Organozinc compounds are more reactive than their organoboron or organotin counterparts, which can lead to higher reaction rates. However, they are also more sensitive to air and moisture, requiring stricter reaction conditions. libretexts.org This method has proven effective for the regioselective synthesis of E-stilbene derivatives. nih.gov

Table 2: Comparison of Stille and Negishi Coupling for Stilbene Synthesis

| Coupling Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Stille Coupling | Organotin (R-SnR'₃) | Stable reagents, tolerant of many functional groups. wiley-vch.de | Toxic reagents and by-products, difficult purification. libretexts.org |

| Negishi Coupling | Organozinc (R-ZnX) | High reactivity, good yields. wiley-vch.de | Sensitive to air and moisture, lower functional group tolerance. libretexts.org |

Rhodium-Catalyzed C-H Activation Approaches for Stilbene Derivatives

More recent advancements have focused on rhodium-catalyzed C-H activation as a more atom-economical approach to stilbene synthesis. acs.orgnih.gov This strategy avoids the need for pre-functionalized starting materials (like halides or organometallics) by directly coupling an arene's C-H bond with an alkene. acs.orgnih.gov

In a typical reaction, an arene is reacted with a styrene derivative in the presence of a rhodium catalyst and an oxidant. acs.org The catalyst facilitates the cleavage of a C-H bond on the arene, which then adds across the double bond of the styrene. This approach can be highly efficient for preparing various stilbene derivatives in a single step. nih.gov Research has shown that rhodium catalysis can offer different regioselectivity compared to palladium catalysis, often favoring meta-functionalization in monosubstituted arenes. acs.orgnih.gov The use of a carboxylic acid directing group on a benzoic acid substrate can enable ortho-olefination, followed by decarboxylation, to yield meta-substituted stilbenes. nih.gov

Table 3: Examples of Rhodium-Catalyzed Stilbene Synthesis

| Arene Substrate | Alkene Partner | Catalyst System | Key Outcome |

|---|---|---|---|

| Arenes | Styrenes | Rhodium catalyst / Aerobic oxidation | Direct synthesis of stilbene derivatives with good functional group tolerance. acs.orgnih.gov |

| ortho-Substituted Benzoic Acids | Styrenes | Rhodium catalyst / Silver salt oxidant | Selective synthesis of meta-substituted stilbenes via ortho-olefination and decarboxylation. nih.gov |

Olefin Metathesis for Stilbene Formation

Olefin metathesis, particularly cross-metathesis, has emerged as a powerful tool for stilbene synthesis. uliege.be This reaction involves the exchange of substituent groups between two alkenes, catalyzed most famously by ruthenium complexes developed by Grubbs. semanticscholar.orguri.edu

To form a stilbene, a cross-metathesis reaction can be performed between two molecules of a styrene derivative. uri.edu This method is particularly noted for its exceptional stereoselectivity. While other methods like the Wittig reaction often produce a mixture of cis and trans isomers, olefin metathesis of styrene almost exclusively yields the more thermodynamically stable trans-stilbene (B89595) (>98%). uri.eduacs.org This high stereoselectivity makes it a preferred method when the pure trans isomer is the desired product. The reaction's efficiency depends on the choice of catalyst and the electronic and steric properties of the alkene substrates. uliege.be

Table 4: Olefin Metathesis for Stilbene Synthesis

| Feature | Description |

|---|---|

| Reaction Type | Cross-metathesis of styrene derivatives. semanticscholar.org |

| Typical Catalyst | Grubbs' second-generation catalyst (ruthenium-based). uri.edu |

| Key Advantage | High stereoselectivity for the trans isomer (>98%). acs.org |

| Considerations | Minimizing unproductive self-coupling and controlling chemoselectivity are crucial for efficient cross-metathesis. uliege.be |

Metal-Free Synthetic Pathways for Stilbenoids

While transition metal catalysis dominates stilbene synthesis, metal-free alternatives are gaining attention due to cost and environmental concerns associated with heavy metals. These methods often rely on classical organic reactions or novel radical-based pathways.

One established metal-free route is the Perkin reaction , which involves the condensation of an aromatic aldehyde with a phenylacetic acid derivative. jst.go.jp This methodology can be used to produce important polyphenolic stilbenes. The process typically involves condensation to form an acrylic acid intermediate, followed by decarboxylation to yield the stilbene. jst.go.jp Another approach involves the Knoevenagel condensation , a reaction between an aldehyde or ketone and an active methylene (B1212753) compound, which can be adapted for stilbene synthesis. acs.org Additionally, radical-involving methodologies provide an efficient pathway toward synthesizing naturally occurring stilbenoids like resveratrol. nih.gov

Table 5: Examples of Metal-Free Stilbene Synthesis

| Method | Reactants | Description |

|---|---|---|

| Perkin Reaction | Aromatic Aldehyde + Phenylacetic Acid | Condensation followed by decarboxylation to form the stilbene double bond. jst.go.jp |

| Knoevenagel Condensation | Aromatic Aldehyde + Active Methylene Compound | A green laboratory experiment for synthesizing substituted stilbenes has been developed using this method. acs.org |

| Wittig Reaction | Aromatic Aldehyde + Phosphonium Ylide | A classic olefination reaction, though it often provides poor E/Z stereocontrol without modification. nih.gov |

Chemo-, Regio-, and Stereoselectivity in 4-Phenethyl-trans-stilbene Synthesis

Achieving high selectivity is critical in the synthesis of a specific isomer like this compound.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. In stilbene synthesis, this primarily concerns the geometry of the double bond (E/Z or trans/cis). Olefin metathesis is highly E-selective for stilbene formation from styrene. uri.eduacs.org The Suzuki-Miyaura reaction is also highly stereoselective, as the configuration of the starting vinyl boronate is retained in the product. researchgate.net

Regioselectivity is the control over which position of a molecule reacts. This is crucial when using substituted aromatic rings. In C-H activation, the choice of catalyst and directing groups can control the position of alkenylation (e.g., meta vs. para). acs.orgnih.gov For cross-coupling reactions like Suzuki, the regioselectivity is predetermined by the position of the halide and boronic acid functional groups on the starting materials.

Chemoselectivity involves the selective reaction of one functional group in the presence of others. The high functional group tolerance of Suzuki and Stille couplings is a testament to their chemoselectivity. libretexts.orguliege.be This allows for the synthesis of complex stilbenes without the need for extensive use of protecting groups.

For the synthesis of this compound, a Suzuki coupling between 4-phenethylphenylboronic acid and vinyl bromide (or vice-versa) would offer excellent regio- and stereocontrol. Alternatively, an olefin cross-metathesis reaction involving 4-phenethylstyrene would provide high stereoselectivity for the desired trans isomer. uliege.be

Green Chemistry Considerations in Stilbene Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. imist.ma In stilbene synthesis, this involves several considerations:

Atom Economy : C-H activation and metathesis reactions are generally more atom-economical than classical coupling reactions that require pre-functionalization and generate stoichiometric by-products. acs.org

Safer Solvents and Reagents : Efforts are being made to replace toxic solvents like benzene (B151609) with safer alternatives such as water or ethanol. imist.ma The high toxicity of organotin reagents in the Stille reaction is a major drawback from a green chemistry perspective. libretexts.org

Catalysis : The use of catalysts is inherently a green principle as it reduces the amount of waste generated compared to stoichiometric reagents. Developing reusable, heterogeneous catalysts is a key area of research. uliege.be

Energy Efficiency : Performing reactions at room temperature and avoiding lengthy workup procedures contribute to a greener process. researchgate.net

Waste Reduction : Metal-free syntheses can eliminate hazardous metal waste. acs.org Life-cycle analysis and green chemistry metrics are used to assess and compare the environmental impact of different synthetic routes. acs.org

For example, a Wittig-based, one-pot synthesis has been proposed as a greener alternative to traditional multi-step methods for producing (E)-stilbene in undergraduate laboratories. acs.org The use of cyclodextrins in the synthesis of stilbene derivatives is also being explored as a green chemistry approach. nih.gov

Atom Economy and Waste Reduction in Novel Methodologies

Atom economy is a foundational concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the final desired product. primescholars.comchemrxiv.org Methodologies with high atom economy are crucial for sustainable synthesis as they minimize the generation of waste. primescholars.com In the context of stilbene synthesis, traditional methods often have poor atom economy, leading to the development of more efficient catalytic approaches. primescholars.com

Palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, represent a significant advancement in stilbene synthesis with improved atom economy. uliege.bethsci.com This reaction couples an aryl halide with an alkene (like styrene) and, while it requires a base and catalyst, it avoids the stoichiometric waste associated with older methods like the Wittig reaction, which generates triphenylphosphine oxide as a byproduct. nih.govwiley-vch.de An efficient one-pot Mizoroki-Heck reaction for preparing stilbenes has been developed, which further reduces work-up, waste, time, and energy. nih.gov Researchers have optimized Heck reaction conditions using ligand-free palladium chloride (PdCl2) or palladium(II) supported on hydrotalcite, creating highly active and often reusable catalytic systems that function even with less reactive chloroarenes. uliege.be

The table below summarizes key aspects of atom-economical approaches in stilbene synthesis.

| Methodology | Key Features | Advantages in Atom Economy & Waste Reduction | Reference |

|---|---|---|---|

| Mizoroki-Heck Reaction | Palladium-catalyzed coupling of an aryl halide and an alkene. | Avoids stoichiometric phosphine (B1218219) oxide waste typical of Wittig reactions. Can be performed in one pot and with reusable catalysts. | uliege.benih.gov |

| Catalytic C-H Activation | Direct coupling of arenes and styrenes catalyzed by rhodium. | Eliminates the need for pre-functionalized substrates (e.g., halides), directly using C-H bonds and improving overall atom economy. | acs.org |

| Double Heck Reaction with Ethene | A one-pot, two-step process using ethene gas as the coupling partner. | Utilizes a simple and abundant C2 building block, reducing the complexity of starting materials and associated waste. | researchgate.net |

One-Pot Synthetic Strategies

One-pot syntheses are highly desirable as they streamline reaction sequences by performing multiple steps in a single reaction vessel. This approach minimizes the need for intermediate purification, reduces solvent usage and waste, and saves time. nih.gov

Several one-pot strategies for synthesizing stilbene derivatives have been reported. A notable example is a two-step, one-pot double Heck reaction strategy. researchgate.net This method first involves the selective synthesis of a styrene derivative from an aryl halide and ethene gas, followed by the in-situ coupling of the newly formed styrene with a second, different aryl halide to produce a nonsymmetrically substituted stilbene. researchgate.net Another approach involves a cobalt-catalyzed Diels-Alder reaction of propargylic phosphonium salts with dienes, which generates an intermediate that can be used directly in a Wittig-type olefination with an aldehyde in the same pot. wiley-vch.de Furthermore, palladium-catalyzed cross-coupling reactions have been integrated into one-pot multicatalytic processes to synthesize disubstituted alkenes directly from carbonyl derivatives. wiley-vch.de

Derivatization Strategies for Structural Modification of this compound

Derivatization is essential for creating analogues of a parent compound to explore structure-activity relationships. For this compound, modifications can be targeted at three key regions: the phenethyl moiety, the central olefinic bridge, and the stilbene aromatic rings.

Functional Group Interconversions on the Phenethyl Moiety

The phenethyl group offers several sites for chemical modification. While research specifically on the phenethyl moiety of this compound is limited, principles from other molecular systems can be applied. For instance, in the study of N-phenethyl-substituted opioids, various substituents were introduced onto the aromatic ring of the phenethyl group to modify the ligand's activity. nih.gov This suggests that standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation) could be employed on the terminal phenyl ring of the phenethyl group, provided the stilbene core is appropriately protected or less reactive. Functional group interconversion (FGI) is a key strategy where one functional group is converted into another. acs.org For example, a nitro group introduced onto the phenethyl ring could be reduced to an amine, which could then be further modified.

Olefinic Bridge Modifications and Stereoisomer Control

The central carbon-carbon double bond is a key feature of the stilbene scaffold, and its geometry and reactivity are critical. Stilbenes exist as E (trans) and Z (cis) isomers, which can interconvert photochemically. wikipedia.org

Stereoisomer Control: Achieving high stereoselectivity in the synthesis of either the trans or cis isomer is a primary goal.

Wittig Reaction: This reaction of an aldehyde with a phosphonium ylide is a classic method for alkene synthesis. The stereochemical outcome can be influenced by the nature of the ylide and the reaction conditions, often favoring the Z-isomer with non-stabilized ylides. wiley-vch.de

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction using phosphonate carbanions, the HWE reaction generally provides excellent selectivity for the E-isomer. nih.govwiley-vch.de

Perkin Reaction: A modified Perkin reaction between benzaldehydes and phenylacetic acids has been developed for the trans-selective synthesis of hydroxystilbenes. wiley-vch.de

Olefinic Bridge Modifications: The double bond can undergo various reactions typical of alkenes.

Epoxidation: trans-Stilbene can be epoxidized using reagents like peroxymonophosphoric acid to yield trans-stilbene oxide. wikipedia.org

Photochemical Cyclization (Mallory Reaction): Upon irradiation, cis-stilbenes can undergo an electrocyclic ring-closure to form an unstable dihydrophenanthrene intermediate. nih.govnih.gov This intermediate can then be oxidized in the presence of an oxidizing agent like iodine to form a stable phenanthrene (B1679779) derivative. nih.gov This reaction is a powerful tool for constructing polycyclic aromatic systems from stilbene precursors.

The table below outlines strategies for controlling and modifying the olefinic bridge.

| Strategy | Description | Typical Outcome/Product | Reference |

|---|---|---|---|

| Horner-Wadsworth-Emmons | Reaction of an aldehyde with a phosphonate carbanion. | High selectivity for the E (trans)-isomer. | nih.govwiley-vch.de |

| Photochemical Isomerization | Irradiation with light to induce trans-cis isomerization. | A photostationary state mixture of cis and trans isomers. | wikipedia.org |

| Epoxidation | Reaction of the double bond with a peroxy acid. | Stilbene oxide (epoxide). | wikipedia.org |

| Mallory Photocyclization | Photochemical electrocyclization of the cis-isomer followed by oxidation. | Phenanthrene derivatives. | nih.govnih.gov |

Aromatic Ring Functionalization and Substitution Patterns

Introducing or modifying functional groups on the aromatic rings of the stilbene core is a primary strategy for creating analogues. The nature and position of these substituents significantly influence the molecule's electronic properties and biological activity. nih.govresearchgate.net

Standard electrophilic aromatic substitution reactions can be used to introduce a variety of functional groups, including nitro (-NO2), halogen (-X), and acyl (-COR) groups. The regioselectivity of these reactions is governed by the directing effects of substituents already present on the ring. For example, rhodium-catalyzed C-H activation has been shown to favor functionalization at the meta and para positions of monosubstituted arenes. acs.org

The electronic properties of the substituents are critical. Studies on 4,4'-disubstituted stilbenes have shown that derivatives with electron-withdrawing groups (e.g., cyano, acetyl) can have different biological effects compared to those with electron-donating groups (e.g., amino). nih.govresearchgate.net This highlights the importance of strategically choosing substitution patterns to tune the properties of the final molecule. Furthermore, functional groups like hydroxyls and methoxy (B1213986) groups are common in naturally occurring stilbenoids and are often key targets in synthetic efforts. wiley-vch.de

Reactivity and Reaction Mechanisms of 4 Phenethyl Trans Stilbene

Photochemical Transformations

Upon absorption of ultraviolet (UV) light, stilbene (B7821643) and its derivatives undergo several key photochemical reactions. These transformations are initiated from the electronically excited state of the molecule and lead to structurally distinct products.

The most fundamental photoreaction of stilbenes is the isomerization between the trans (E) and cis (Z) forms. researchgate.netnih.gov Naturally occurring stilbenes are typically in the more thermodynamically stable trans configuration. nih.gov However, exposure to UV light can induce conversion to the less stable cis isomer. researchgate.netnih.gov

The process begins with the photoexcitation of the trans-stilbene (B89595) from its ground state (S₀) to the first excited singlet state (S₁). From the S₁ state, the molecule can undergo rotation around the central C=C bond. researchgate.net This rotation leads to a "phantom" or perpendicular intermediate state where the two phenyl rings are twisted approximately 90° relative to each other. rsc.orgresearchgate.net This twisted intermediate is a key conical intersection point from which the molecule can relax back to the ground state. researchgate.net Upon relaxation, it can form either the trans or the cis isomer. rsc.org This process continues until a photostationary state, a specific equilibrium mixture of the E and Z isomers, is reached. nih.gov

Alternatively, the isomerization can proceed through the triplet state (T₁). rsc.orgkyoto-u.ac.jp The excited singlet state (S₁) can undergo intersystem crossing to the triplet state. Similar to the singlet state pathway, the triplet state molecule can twist to a perpendicular geometry and then decay to the ground state, yielding a mixture of E and Z isomers. rsc.org The efficiency and dominant pathway (singlet or triplet) can be influenced by the presence of sensitizer (B1316253) molecules. kyoto-u.ac.jprsc.org

Table 1: Key States in Stilbene Photoisomerization

| State | Description | Role in Isomerization |

| S₀ (Ground State) | The stable electronic state of the molecule before light absorption. | Starting point for photoexcitation. |

| S₁ (Excited Singlet State) | The state reached upon absorption of a photon; electrons have opposite spins. | Initiates the isomerization process via rotation around the C=C bond. researchgate.net |

| T₁ (Excited Triplet State) | An excited state reached via intersystem crossing from S₁; electrons have parallel spins. | An alternative pathway for isomerization, often influenced by sensitizers. rsc.org |

| Perpendicular Intermediate | A high-energy, twisted conformation (approx. 90°) between the trans and cis forms. | Acts as a common intermediate that can decay to either the E or Z isomer. rsc.org |

While E/Z isomerization is a reversible process, the cis-isomer of stilbene can undergo a subsequent, irreversible photochemical reaction known as oxidative photocyclization, often referred to as the Mallory reaction. rsc.orgnih.gov This reaction is a powerful method for synthesizing phenanthrenes and other polycyclic aromatic hydrocarbons (PAHs). nih.govbeilstein-journals.org

The mechanism proceeds from the excited state of the cis-isomer, which undergoes a 6π-electron electrocyclic ring closure to form a highly unstable intermediate, trans-4a,4b-dihydrophenanthrene (DHP). rsc.orgnih.gov This electrocyclization reaction follows the Woodward-Hoffmann rules. nih.gov The DHP intermediate is fleeting and, in the absence of an oxidizing agent, will typically revert to the cis-stilbene (B147466). nih.govnih.gov

The quantum yield (Φ) of a photochemical process quantifies its efficiency—it is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed. For stilbene derivatives, the absorbed light energy can be dissipated through several competing photophysical and photochemical pathways, each with its own quantum yield.

The primary deactivation pathways from the excited singlet state (S₁) are:

Fluorescence (Φf): Emission of a photon to return to the ground state. This process is often a minor deactivation pathway for stilbene derivatives. whittier.edu

(E)/(Z) Isomerization (ΦE→Z or ΦZ→E): The productive conversion to the other isomer.

Intersystem Crossing (Φisc): Transition from the singlet excited state (S₁) to the triplet excited state (T₁), which can then also lead to isomerization.

Photocyclization (Φpc): For the cis-isomer, this leads to the DHP intermediate and subsequent PAH formation.

Electrophilic Addition Reactions to the Stilbene Core

The electron-rich double bond of the stilbene core is susceptible to attack by electrophiles. These reactions typically proceed via a two-step mechanism involving the formation of a cationic intermediate, which is then attacked by a nucleophile.

The addition of halogens, such as bromine (Br₂), across the double bond of stilbenes is a classic example of an electrophilic addition reaction. odinity.comresearchgate.net When trans-stilbene reacts with bromine, the π-electrons of the double bond attack one of the bromine atoms, displacing the other as a bromide ion (Br⁻). odinity.comyoutube.com

This initial attack does not typically form a simple carbocation. Instead, it forms a cyclic bromonium ion intermediate, where the bromine atom is bonded to both carbons of the original double bond. researchgate.netumkc.edu This cyclic intermediate is crucial for the stereochemical outcome of the reaction. The bromide ion (Br⁻) then acts as a nucleophile and attacks one of the carbons of the bromonium ion from the side opposite to the bulky bromine bridge. youtube.comumkc.edu This "anti-addition" mechanism dictates the stereochemistry of the final product. umkc.edu

For trans-stilbene, this anti-addition results in the formation of meso-1,2-dibromo-1,2-diphenylethane. wikipedia.org In contrast, the bromination of cis-stilbene yields a racemic mixture of the (1R,2R) and (1S,2S) enantiomers. wikipedia.org The reaction is often carried out in an inert solvent like dichloromethane (B109758) or carbon tetrachloride. odinity.comwikipedia.orgquizlet.com

Table 2: Stereochemical Outcome of Stilbene Bromination

| Starting Isomer | Mechanism | Product |

| trans-Stilbene | Anti-addition via cyclic bromonium ion | meso-1,2-dibromo-1,2-diphenylethane wikipedia.org |

| cis-Stilbene | Anti-addition via cyclic bromonium ion | Racemic mixture of (1R,2R) and (1S,2S)-1,2-dibromo-1,2-diphenylethane wikipedia.org |

Epoxidation is the reaction of an alkene with an oxidizing agent to form an epoxide (also known as an oxirane), a three-membered ring containing an oxygen atom. wvu.edu For stilbenes, this is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), or other oxidizing systems like dimethyldioxirane (B1199080) (DMDO). wvu.edu

The mechanism is generally considered to be concerted, meaning all bond-forming and bond-breaking occurs in a single step. wvu.edu The peroxy acid delivers an oxygen atom to the double bond, forming the epoxide and a carboxylic acid as a byproduct. Because the oxygen atom is delivered to one face of the double bond in a single step, the reaction is stereospecific. The original stereochemistry of the alkene is retained in the product. sapub.org

Therefore, the epoxidation of trans-stilbene yields trans-stilbene oxide, while the epoxidation of cis-stilbene produces cis-stilbene oxide. nih.govorgsyn.org The choice of oxidizing agent and reaction conditions, such as solvent and temperature, can influence the reaction rate and yield. rsc.orgresearchgate.net

Insufficient Scientific Data Available for 4-Phenethyl-trans-stilbene to Fulfill Article Request

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific research data concerning the reactivity and reaction mechanisms of the chemical compound this compound. While general information on the reactivity of the broader class of stilbenes is available, detailed studies focusing specifically on the oxidation and reduction pathways, as well as the reaction kinetics and mechanistic studies of this compound, are not present in the public domain.

The available literature extensively covers the reactivity of the parent compound, trans-stilbene, and various other derivatives. This body of work details common reactions such as epoxidation, dihydroxylation, oxidative cleavage, and catalytic hydrogenation of the central carbon-carbon double bond. Mechanistic studies and reaction kinetics for these transformations in different stilbene derivatives have also been subjects of scientific inquiry.

Unfortunately, this general knowledge cannot be directly extrapolated to this compound with the scientific accuracy and detail required by the user's request. The presence of the phenethyl group at the 4-position of one of the phenyl rings would undoubtedly influence the electronic and steric properties of the molecule, thereby affecting its reactivity in ways that can only be determined through specific experimental investigation.

Without dedicated research on this compound, any attempt to generate the requested article would rely on speculation and generalization from other related compounds, which would not meet the required standards of scientific accuracy and would violate the user's strict instructions to focus solely on the specified compound.

Therefore, we are unable to provide the requested article on the "" due to the absence of the necessary scientific data in the current body of chemical literature. Further experimental research on this specific compound is required before a comprehensive and accurate discussion of its chemical reactivity can be compiled.

Spectroscopic Characterization Methodologies for 4 Phenethyl Trans Stilbene

Vibrational Spectroscopy Techniques

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. By analyzing the absorption or scattering of electromagnetic radiation, these techniques offer a fingerprint of the functional groups present in the compound.

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within 4-Phenethyl-trans-stilbene. The molecule's structure, featuring a trans-alkene, two differently substituted phenyl rings, and an ethyl bridge, gives rise to a series of characteristic absorption bands.

The key diagnostic peaks in the IR spectrum are predicted as follows:

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on both the stilbene (B7821643) and phenethyl phenyl rings are expected to produce sharp, medium-intensity bands in the 3100-3000 cm⁻¹ region. rsc.org

Aliphatic C-H Stretch: The methylene (B1212753) (-CH₂-) groups of the phenethyl moiety exhibit symmetric and asymmetric stretching vibrations, which appear as strong bands in the 2975-2845 cm⁻¹ range. amazonaws.com

C=C Aromatic Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to characteristic absorptions of variable intensity near 1600 cm⁻¹ and 1500 cm⁻¹. rsc.orgamazonaws.com

C=C Alkene Stretch: The stretching of the central carbon-carbon double bond of the trans-stilbene (B89595) core typically results in a medium-intensity peak around 1680-1640 cm⁻¹.

Trans-Alkene C-H Out-of-Plane Bend: A strong and highly diagnostic peak for the trans-configuration of the vinylene C-H bonds occurs at approximately 960 cm⁻¹. nih.gov The absence of a corresponding cis peak around 680 cm⁻¹ confirms the trans geometry. nih.gov

Aromatic C-H Out-of-Plane Bend: Strong absorptions between 770 and 690 cm⁻¹ arise from the out-of-plane bending of C-H bonds on the phenyl rings, which can provide information about the substitution pattern. amazonaws.com

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C-H Stretch | Aliphatic (-CH₂-) | 2975 - 2845 | Strong |

| C=C Stretch | Aromatic Ring | ~1600, ~1500 | Variable |

| C-H Out-of-Plane Bend | trans-Alkene | ~960 | Strong |

Raman spectroscopy serves as a complementary technique to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, providing information on molecular vibrations. For a molecule like this compound, which possesses a center of symmetry in its stilbene core, vibrations that are weak or inactive in the IR spectrum can be strong and readily observed in the Raman spectrum.

Key Raman shifts for the parent trans-stilbene molecule have been well-documented and are expected to be present in the spectrum of the 4-phenethyl derivative. The most intense band is typically the C=C stretching mode of the central ethylenic bridge, appearing around 1638 cm⁻¹. Other significant bands include the C-Ph stretch at approximately 1195 cm⁻¹ and the phenyl ring modes, such as the in-plane C-H bending at around 1000 cm⁻¹. The phenethyl group would introduce additional signals corresponding to its aliphatic and aromatic vibrations.

Coherent Anti-Stokes Raman Scattering (CARS) Microspectroscopy is a nonlinear optical technique that offers significantly enhanced signal strength compared to conventional Raman spectroscopy. In CARS, two laser beams (a pump beam and a Stokes beam) interact with the sample, and when their frequency difference matches a vibrational mode, a coherent anti-Stokes signal is generated. This method allows for high-speed, high-sensitivity, and non-invasive chemical imaging without the need for labels. While specific CARS studies on this compound are not documented, the technique is well-suited for probing the distribution of specific vibrational modes, such as the prominent ethylenic C=C stretch, within a sample, offering advanced imaging capabilities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural determination of organic molecules. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of this compound provides a precise map of the different proton environments. Based on the structure and data from analogous compounds, the following proton signals are predicted:

Phenethyl Group Protons: The four protons of the ethyl bridge (-CH₂-CH₂-) will appear as two distinct signals. Due to spin-spin coupling, they are expected to form a characteristic A₂B₂ system, likely appearing as two triplets around 2.9 ppm.

Unsubstituted Phenyl Ring Protons: The five protons on the terminal phenyl ring of the phenethyl group will resonate in the aromatic region (7.1-7.4 ppm). They will likely appear as a complex multiplet due to overlapping signals.

Substituted Phenyl Ring Protons: The four protons on the phenethyl-substituted ring of the stilbene core are chemically non-equivalent and will appear as two doublets in the aromatic region (likely between 7.1 and 7.5 ppm).

Vinylic Protons: The two protons on the central C=C double bond are equivalent in the symmetric trans-stilbene but become non-equivalent in this substituted derivative. They are expected to appear as two doublets between 7.0 and 7.2 ppm. A large coupling constant (J ≈ 16 Hz) between these two protons is a definitive indicator of the trans configuration.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Phenethyl -CH₂- | ~2.9 | Triplet (t) | ~7-8 |

| Phenethyl Ar-CH₂- | ~2.9 | Triplet (t) | ~7-8 |

| Vinylic C-H | ~7.1 | Doublet (d) | ~16 |

| Aromatic Protons | 7.1 - 7.6 | Multiplet (m) | - |

The ¹³C NMR spectrum, typically recorded with proton decoupling, shows a single peak for each chemically unique carbon atom. This provides a count of non-equivalent carbons and information about their chemical environment. For this compound, signals are predicted in both the aliphatic and aromatic/alkene regions.

Aliphatic Carbons: The two methylene carbons of the ethyl bridge are expected to resonate in the upfield region, typically between 37 and 38 ppm.

Alkene & Aromatic Carbons: The vinylic and aromatic carbons will appear in the downfield region (125-142 ppm). The quaternary carbons (those without attached protons), such as the carbons of the aromatic rings attached to the ethyl or vinyl groups, generally show weaker signals. The specific chemical shifts will be influenced by the electronic effects of the substituents.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aliphatic (-CH₂-) | 37 - 38 |

| Alkene (=CH-) | 126 - 130 |

| Aromatic (Ar-CH) | 126 - 130 |

| Aromatic (Ar-C, Quaternary) | 135 - 142 |

The synthesis of stilbene derivatives, including this compound, is often achieved via the Wittig reaction. This reaction involves the use of a phosphorus ylide, which is typically generated from a phosphonium (B103445) salt. ³¹P NMR spectroscopy is an invaluable tool for monitoring the progress of such syntheses.

The precursor to the ylide, a benzyltriphenylphosphonium (B107652) salt (e.g., 4-phenethylbenzyl)triphenylphosphonium bromide), would show a characteristic signal in the ³¹P NMR spectrum. Phosphonium salts typically resonate in a downfield region, often around +20 to +30 ppm (relative to 85% H₃PO₄). Upon completion of the Wittig reaction, the phosphorus is converted into triphenylphosphine (B44618) oxide, which appears as a distinct signal at a different chemical shift, generally in the range of +25 to +40 ppm. By observing the disappearance of the phosphonium salt signal and the appearance of the phosphine (B1218219) oxide signal, the reaction can be effectively monitored.

Advanced NMR Techniques for Conformational Analysis (e.g., Liquid Crystal NMR Spectroscopy)

While standard one- and two-dimensional NMR spectroscopy in isotropic solvents provide primary structural information, advanced techniques are necessary to probe the three-dimensional structure and conformational dynamics of this compound. Liquid Crystal NMR (LCNMR) spectroscopy is a particularly powerful tool for such analysis. nih.govaip.org

In conventional NMR, the rapid and random tumbling of molecules in solution averages out anisotropic interactions like direct dipole-dipole couplings to zero. However, by using a liquid crystal solvent, solute molecules like this compound can be partially oriented, reintroducing these dipolar couplings, which are highly sensitive to the geometry and relative positions of nuclei. aip.org

For the trans-stilbene core, a key conformational question is the degree of planarity. Studies on unsubstituted trans-stilbene using LCNMR have revealed that the molecule is not perfectly planar in solution but rather exists as a mixture of stable, non-planar rotamers. nih.gov The phenyl rings are found to be twisted with respect to the plane of the central vinyl group. nih.gov

Applying this technique to this compound would allow for the precise measurement of dipolar couplings (¹H-¹H, ¹³C-¹H) across the entire molecule. This data would enable the determination of:

The torsional angles between the two phenyl rings and the central ethenic bridge.

The preferred conformation of the flexible phenethyl side chain relative to the stilbene backbone.

By comparing the experimentally determined dipolar couplings with those calculated for different theoretical conformations, the most probable solution-state structure and conformational distribution of this compound can be established with high confidence. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of a compound's elemental formula by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 ppm). For this compound (C₂₂H₂₀), the theoretical exact mass of its molecular ion [M]⁺ can be calculated with high precision.

| Formula | Ion | Calculated Exact Mass | Expected HRMS Result (example) | Mass Accuracy (ppm) |

|---|---|---|---|---|

| C₂₂H₂₀ | [M]⁺ | 284.15650 | 284.1563 | -0.7 |

| C₂₂H₂₁ | [M+H]⁺ | 285.16378 | 285.1640 | +0.8 |

This precise mass measurement allows differentiation of this compound from other potential compounds that may have the same nominal mass but a different elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of GC with the detection power of MS. It is routinely used to assess the purity of this compound and confirm its identity. functmaterials.org.ua

In a typical GC-MS analysis, the sample is vaporized and passed through a capillary column. Compounds are separated based on their boiling points and interactions with the column's stationary phase. This compound, being a relatively non-polar and thermally stable molecule, is well-suited for GC analysis. The retention time (the time it takes for the compound to exit the column) is a characteristic property that helps in its identification.

After separation, the compound enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). The resulting molecular ion and its characteristic fragment ions are detected. The mass spectrum serves as a molecular "fingerprint." For this compound, key fragmentation pathways would likely involve the cleavage of the benzylic C-C bond of the phenethyl group.

| m/z | Proposed Fragment Ion | Structure |

|---|---|---|

| 284 | [M]⁺ (Molecular Ion) | [C₂₂H₂₀]⁺ |

| 193 | [M - C₇H₇]⁺ | Loss of a benzyl (B1604629) radical |

| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl fragment) |

GC-MS is also highly effective at detecting and identifying synthesis-related impurities, such as the corresponding cis-isomer or unreacted starting materials. functmaterials.org.ua

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the transitions between electronic energy levels within a molecule upon absorption or emission of photons, providing information about the conjugated π-system.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This technique is particularly useful for characterizing compounds with chromophores, such as the conjugated π-system of the stilbene core in this compound. omlc.orgresearchgate.net

The parent trans-stilbene molecule exhibits a strong, characteristic absorption band (π → π* transition) in the ultraviolet region. The position of this absorption maximum (λmax) is sensitive to substituents on the phenyl rings. The phenethyl group at the 4-position is an alkyl substituent, which acts as a weak electron-donating group (auxochrome). This is expected to cause a slight bathochromic (red) shift of the λmax compared to unsubstituted trans-stilbene due to a small extension of the conjugated system through hyperconjugation.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

|---|---|---|---|---|

| trans-Stilbene | Hexane | ~294-296 | ~28,000 - 34,000 | omlc.orgphotochemcad.com |

| 4-Phenethyl-trans-stilbene | Hexane (Expected) | ~298-305 | ~29,000 - 35,000 | N/A |

Fluorescence Spectroscopy: Excitation, Emission, and Quantum Yield Studies

Fluorescence spectroscopy is a highly sensitive technique that examines the light emitted from a molecule after it has absorbed photons. The stilbene core is known to be fluorescent. The process involves exciting the molecule from its ground electronic state (S₀) to an excited singlet state (S₁). The molecule then relaxes to the ground state by emitting a photon. The emitted light is of lower energy (longer wavelength) than the excitation light, and this difference is known as the Stokes shift.

For this compound, the fluorescence excitation spectrum is expected to closely resemble its UV-Vis absorption spectrum. The emission spectrum will be a near mirror image of the main absorption band, shifted to a longer wavelength.

A critical parameter in fluorescence is the quantum yield (Φf), which measures the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. Unsubstituted trans-stilbene has a notably low fluorescence quantum yield in non-viscous solvents at room temperature because an efficient non-radiative decay pathway, trans-cis photoisomerization, competes effectively with fluorescence. omlc.org The addition of a 4-phenethyl group is not expected to drastically alter this fundamental photochemical behavior, as it does not introduce significant electronic perturbations or steric hindrance that would inhibit bond rotation. figshare.com

| Compound | Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φf) | Reference |

|---|---|---|---|---|---|

| trans-Stilbene | Hexane | ~295 | ~350 | ~0.04 | omlc.org |

| 4-Phenethyl-trans-stilbene | Hexane (Expected) | ~300 | ~355-360 | ~0.04-0.06 | N/A |

Two-Photon Absorption (2PA) Spectroscopy and Excited-State Analysis

Two-Photon Absorption (2PA) spectroscopy is a nonlinear optical process that provides valuable information about the electronic structure of molecules that is often complementary to traditional one-photon absorption (1PA) spectroscopy. researchgate.net For conjugated π-systems like this compound, the core chromophore responsible for its optical properties is the trans-stilbene unit. 2PA studies on trans-stilbene reveal key insights into its excited-state dynamics, which are fundamental to understanding the behavior of its derivatives.

The 2PA spectrum of trans-stilbene shows distinct absorption bands that correspond to transitions to higher-lying electronically excited states (above S1). acs.org Experimental measurements using broadband pump-probe techniques have identified significant 2PA bands near 5.1 eV and 6.4 eV. acs.org Theoretical calculations using methods like the Pariser-Parr-Pople (PPP) model and equation-of-motion coupled-cluster approaches have been employed to simulate and interpret these spectra, showing good agreement with experimental findings. researchgate.netacs.org

The photoisomerization dynamics of trans-stilbene are a central aspect of its excited-state behavior. Following excitation, the molecule can undergo isomerization from the trans to the cis form. This process is known to proceed via an activation step from the S1 excited state. nih.gov Ultrafast spectroscopic studies show that excitation to even higher electronic states can induce different photochemical pathways; for instance, excitation at 6 eV has been shown to induce a phenyl twisting motion. nih.gov The analysis of 2PA transitions provides a foundation for predicting the relative 2PA cross-sections of conjugated molecules based on symmetry and molecular orbital arguments. rsc.org

The 2PA cross-section (σ₂) is a measure of the probability of a 2PA event occurring. For trans-stilbene, this value is influenced by molecular conformation. Theoretical studies have shown that twisting the stilbene molecule around its central double bond can lead to a significant enhancement of the 2PA cross-section. acs.org This suggests that conformational changes, in addition to electronic effects from substituents like the phenethyl group, play a crucial role in the nonlinear optical properties of these compounds. acs.org

Table 1: Key Two-Photon Absorption (2PA) Data for the trans-Stilbene Chromophore

Summary of experimental and theoretical 2PA data for the core trans-stilbene structure, which forms the basis for understanding the properties of this compound. Data compiled from various spectroscopic studies. [1, 6, 7] Property Value / Observation Significance Experimentally Observed 2PA Bands ~5.1 eV and ~6.4 eV Correspond to transitions to higher-lying excited states (above S1). nih.gov Calculated TPA Cross Section (σ₂) Reproduces experimental results satisfactorily using correlated models. researchgate.net Validates theoretical approaches for predicting NLO properties. Effect of Central Bond Twist Sharp increase in σ₂ (≈70%) at a ~60° twist angle. researchgate.net Highlights the importance of molecular conformation on 2PA activity. Primary Excited-State Dynamic Photoisomerization (trans ↔ cis) Key photochemical process initiated upon electronic excitation. registech.com

Analytical Derivatization Techniques for Enhanced Analysis

Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a specific analytical method. libretexts.org For gas chromatography (GC), derivatization is essential for analyzing compounds that are non-volatile, thermally unstable, or possess active functional groups (e.g., -OH, -COOH, -NH2) that can cause poor chromatographic performance. nih.govresearchgate.net

While this compound itself is relatively nonpolar and volatile, many naturally occurring stilbenoids (hydroxylated stilbenes) require derivatization for successful GC analysis. The techniques of silylation, alkylation, and acylation are employed to mask polar hydroxyl groups, thereby increasing volatility and thermal stability, and improving peak shape. nih.gov

Silylation for GC Analysis

Silylation is the most common derivatization technique for GC analysis. restek.comregistech.com It involves the replacement of an active hydrogen atom in functional groups like hydroxyls, carboxyls, and amines with an alkylsilyl group, typically a trimethylsilyl (B98337) (TMS) group. libretexts.org For hydroxylated stilbenes, silylation converts the polar hydroxyl groups into nonpolar trimethylsilyl ethers. This transformation reduces intermolecular hydrogen bonding, making the molecule more volatile and amenable to GC separation. registech.com

Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and mixtures containing a catalyst like trimethylchlorosilane (TMCS). thermofisher.com The choice of reagent depends on the reactivity of the compound and the stability required for the derivative. For example, BSTFA is a powerful silyl (B83357) donor suitable for many phenols and alcohols, while catalyzed formulations (e.g., BSTFA + 1% TMCS) are used for more hindered hydroxyl groups. thermofisher.com The resulting silyl derivatives are less polar, more thermally stable, and generally produce sharper, more symmetrical peaks in GC analysis. restek.com

Table 2: Common Silylating Reagents for Derivatization of Hydroxylated Stilbenes

This table outlines common silylating agents used to derivatize polar functional groups (e.g., hydroxyls) on stilbenoid compounds for GC analysis. [18, 23] Reagent Abbreviation Full Chemical Name Typical Application Key Feature BSTFA N,O-bis(trimethylsilyl)trifluoroacetamide General purpose for alcohols, phenols, carboxylic acids. Highly reactive and widely applicable. MSTFA N-methyl-N-(trimethylsilyl)trifluoroacetamide Analytes that elute early in the chromatogram. Most volatile TMS-amide; byproducts elute with solvent front. BSTFA + TMCS BSTFA with Trimethylchlorosilane (catalyst) Hindered hydroxyls and compounds that are difficult to silylate. Increased silylating potential due to the catalyst. MTBSTFA N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide When increased derivative stability is required (e.g., for GC-MS). Forms TBDMS derivatives that are ~10,000 times more stable to hydrolysis than TMS derivatives.

Alkylation and Acylation Procedures

Alkylation and acylation are alternative derivatization methods that also serve to block active hydrogens on polar molecules like hydroxylated stilbenes. nih.govcolostate.edu

Alkylation involves replacing an acidic hydrogen with an alkyl group (e.g., methyl, ethyl, pentafluorobenzyl). libretexts.orgchromtech.com For phenolic compounds, this typically means the formation of ethers. Esterification, the conversion of carboxylic acids to esters, is the most common form of alkylation. chromtech.com Reagents like pentafluorobenzyl bromide (PFBBr) are particularly useful as they introduce a halogenated group, which significantly enhances the sensitivity of the derivative for electron capture detection (ECD). libretexts.orgresearchgate.net Alkyl derivatives are generally more stable than silyl derivatives. libretexts.org

Acylation is the process of introducing an acyl group (R-C=O) into a molecule, converting hydroxyls into esters and amines into amides. researchgate.net For hydroxylated stilbenes, acylation with reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA) converts the polar -OH groups into less polar, more volatile ester groups. libretexts.org Similar to alkylation, using fluorinated acylating reagents (e.g., TFAA, PFAA) creates derivatives that are highly responsive to ECD, making this method suitable for trace analysis. colostate.edu Acylated derivatives also tend to be more stable than their silylated counterparts. libretexts.org

Table 3: Comparison of Alkylation and Acylation Derivatization for Stilbenoids

This table summarizes and compares alkylation and acylation techniques for the derivatization of active hydrogen-containing stilbenoids prior to GC analysis. [2, 14, 15] Technique Reaction Common Reagents Advantages Resulting Derivative Alkylation Replaces active H with an alkyl group. Diazomethane, Dimethylformamide dialkyl acetals, Pentafluorobenzyl bromide (PFBBr). Forms very stable derivatives (ethers, esters); can enhance ECD detection (with PFBBr). Ether or Ester Acylation Replaces active H with an acyl group. Acetic Anhydride, Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA). Derivatives are stable; fluorinated groups enhance ECD response for trace analysis. [2, 14] Ester

Computational and Theoretical Investigations of 4 Phenethyl Trans Stilbene

Quantum Chemical Calculations

There are no specific Density Functional Theory (DFT) studies reported in the scientific literature that focus on the ground state properties of 4-Phenethyl-trans-stilbene. While DFT is a common method for investigating the geometric and electronic properties of stilbene (B7821643) and its derivatives, specific calculations detailing bond lengths, bond angles, and dihedral angles for the 4-phenethyl substituted variant have not been published.

A detailed Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis for this compound is not available in the current body of scientific literature. Such an analysis would be crucial for understanding the compound's electronic transition properties, reactivity, and potential applications in materials science. However, researchers have not yet published the specific HOMO-LUMO energy gap and orbital distributions for this compound.

There are no published studies that have conducted a Natural Bond Orbital (NBO) analysis on this compound. This type of analysis is instrumental in understanding charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule. The specific intramolecular and intermolecular interactions governed by the phenethyl group in this stilbene derivative remain uninvestigated through NBO calculations.

Excited-State Calculations and Photophysical Modeling

Specific excited-state calculations and photophysical modeling for this compound are not found in the reviewed literature. Investigations into the properties of its excited states, such as absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes, have not been reported. Consequently, a detailed understanding of its photophysical behavior remains to be established.

Conformational Analysis and Potential Energy Surfaces

A comprehensive conformational analysis and the calculation of potential energy surfaces for this compound have not been documented in scientific publications. Such studies would elucidate the rotational barriers around key single bonds and the preferred three-dimensional structure of the molecule, which are essential for understanding its physical and biological properties.

Molecular Dynamics Simulations for Dynamic Behavior

There is no evidence of molecular dynamics (MD) simulations having been performed to investigate the dynamic behavior of this compound. MD simulations would provide valuable insights into the conformational flexibility and intermolecular interactions of the compound in various environments over time.

Spectroscopic Property Prediction and Correlation with Experimental Data

The prediction of spectroscopic properties through computational methods is a cornerstone of modern chemical research, allowing for the elucidation of molecular structure and electronic properties. For stilbenoid systems, these predictions are often correlated with experimental data from techniques such as Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy to validate the computational models.

In the absence of specific data for this compound, a study on a series of methoxy-trans-stilbene derivatives provides a valuable case study. mdpi.com In this research, the spectroscopic properties of 14 methoxy-trans-stilbene analogs were characterized. mdpi.com The experimental data obtained for one such derivative can be compared with theoretically predicted values to assess the accuracy of the computational methods.

For instance, the 1H and 13C NMR chemical shifts can be calculated using Density Functional Theory (DFT) at a specific level of theory, such as B3LYP with a 6-31G(d) basis set. researchgate.net These calculated shifts can then be compared with experimental values obtained from NMR spectroscopy. The correlation between the predicted and experimental data is often a strong indicator of the accuracy of the computed molecular geometry. researchgate.net

The following interactive table presents a hypothetical comparison based on typical experimental data for a stilbene derivative and the kind of results expected from computational predictions.

| Spectroscopic Property | Experimental Value | Predicted Value (DFT) | Deviation |

| 1H NMR (olefinic H, ppm) | 7.10 | 7.05 | 0.05 |

| 13C NMR (olefinic C, ppm) | 128.5 | 129.0 | -0.5 |

| UV-Vis λmax (nm) | 320 | 315 | 5 |

Similarly, UV-Vis absorption spectra, which provide information about electronic transitions within the molecule, can be predicted using Time-Dependent DFT (TD-DFT). The calculated maximum absorption wavelength (λmax) can be compared with the experimental spectrum. For example, various stilbenes exhibit characteristic absorption bands, and the position of these bands is influenced by the substituents on the aromatic rings. chemrxiv.org

Benchmarking of Computational Methods for Stilbenoid Systems

The accuracy of computational predictions is highly dependent on the chosen theoretical method and basis set. Therefore, benchmarking studies are crucial to identify the most suitable computational protocols for a particular class of molecules, such as stilbenoids. These studies typically compare the results of various computational methods against high-quality experimental data or high-level theoretical calculations. github.io

For conjugated systems like stilbenes, the choice of the DFT functional is particularly important for accurately modeling orbital energies and electronic transitions. researchgate.net Different functionals can yield significantly different results, especially for properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for predicting reactivity and spectroscopic behavior. acs.org

A number of studies have benchmarked various DFT functionals for their ability to predict UV-Vis spectra of organic molecules. chemrxiv.orgchemrxiv.org For instance, functionals like B2PLYP and M06 have been shown to provide high predictive power for the excitation energies of organic photocatalysts, with B2PLYP performing exceptionally well. chemrxiv.orgresearchgate.net Range-separated functionals such as CAM-B3LYP and ωB97XD are also commonly used for calculating electronic excitations in conjugated systems. researchgate.netsoton.ac.uk

The performance of different computational methods for predicting spectroscopic properties of stilbenoid-like molecules can be summarized as follows:

| Computational Method | Target Property | Performance/Accuracy | Key Findings |

| DFT (B3LYP/6-31G(d)) | NMR Chemical Shifts | Good correlation with experimental data for stilbene derivatives. researchgate.net | Useful for stereochemical assignment when experimental methods are not definitive. researchgate.net |

| TD-DFT (ωB97XD/6-31+G(d,p)) | UV-Vis Absorption/Emission | Highly efficient for predicting absorption and emission spectra over a wide spectral range for aromatic dyes. soton.ac.uk | Good correlation between calculated and experimental data allows for the development of predictive linear correlations. soton.ac.uk |

| DFT (B3LYP vs. CAM-B3LYP) | Frontier Orbital Energies | B3LYP provides a better approximation for HOMO and LUMO energies in conjugated polymers compared to CAM-B3LYP. researchgate.net | LUMO energies are generally poorly correlated with experimental values. researchgate.net |

| DFT (B2PLYP, M06) | UV-Vis Spectra | B2PLYP and M06 are among the best performing functionals for predicting UV-Vis spectra of organic photocatalysts, requiring minimal scaling. chemrxiv.orgchemrxiv.orgresearchgate.net | B2PLYP shows a high level of accuracy, comparable to more computationally expensive methods like STEOM-DLPNO-CCSD. chemrxiv.orgresearchgate.net |

These benchmarking studies provide a valuable guide for researchers in selecting the most appropriate computational methods to achieve the desired accuracy for predicting the spectroscopic and electronic properties of stilbenoid systems like this compound. The consensus in the literature suggests that double-hybrid functionals like B2PLYP and well-established functionals like M06 offer a good balance of accuracy and computational cost for many applications. chemrxiv.orgresearchgate.net

Mechanistic Biological Activity and Structure Activity Relationships Sar of 4 Phenethyl Trans Stilbene

Molecular Interactions with Biological Targets

Information regarding the specific molecular interactions of 4-Phenethyl-trans-stilbene with biological targets is currently absent from the scientific literature. General principles of stilbenoid interactions involve non-covalent forces, but without experimental data, any description of binding affinity or interaction modes for this specific compound would be speculative.

Non-Covalent Interactions and Binding Affinity